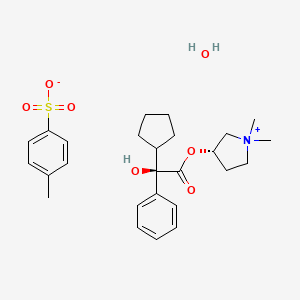

Glycopyrronium Tosylate

Description

Properties

CAS No. |

1624259-25-1 |

|---|---|

Molecular Formula |

C26H37NO7S |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1 |

InChI Key |

UOWOLENSDISMPG-FFUVTKDNSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |

Origin of Product |

United States |

Foundational & Exploratory

Glycopyrronium Tosylate: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrronium (B1196793) tosylate, a quaternary ammonium (B1175870) anticholinergic agent, exerts its therapeutic effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors. This document provides a comprehensive technical overview of the molecular interactions, binding kinetics, and downstream signaling pathways affected by glycopyrronium tosylate. Quantitative data on binding affinities and functional potencies are summarized, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is the tosylate salt form of glycopyrronium, a quaternary ammonium muscarinic antagonist. Its primary clinical application is in the topical treatment of primary axillary hyperhidrosis, where it acts locally to reduce sweat production.[1] By competitively blocking the binding of acetylcholine to muscarinic receptors on eccrine sweat glands, glycopyrronium effectively inhibits cholinergic stimulation of sweat secretion.[2] This document delves into the specific molecular interactions of glycopyrronium with the five subtypes of muscarinic acetylcholine receptors (M1-M5), providing a detailed analysis for researchers and drug development professionals.

Molecular Mechanism of Action

Glycopyrronium is a competitive antagonist of acetylcholine at muscarinic receptors.[3] This means that it binds reversibly to the same site as acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the intracellular signaling cascades that lead to a physiological response.

Muscarinic Receptor Subtypes and Signaling

There are five subtypes of muscarinic receptors (M1-M5), which are all G-protein coupled receptors (GPCRs). They are broadly classified into two major signaling pathways:

-

Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as opening potassium channels.

Glycopyrronium, by blocking these receptors, prevents the downstream signaling events associated with their activation.

Quantitative Pharmacodynamics

The affinity and potency of glycopyrronium have been characterized in various in vitro studies. The following tables summarize the key quantitative data regarding its interaction with muscarinic receptor subtypes.

Muscarinic Receptor Binding Affinities

The binding affinity of glycopyrronium for muscarinic receptor subtypes is typically determined through competitive radioligand binding assays and is expressed as the inhibitor constant (Ki) or its logarithmic form (pKi).

| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi | Reference |

| M1 | Rat Cerebral Cortex | [3H]-telenzepine | 2.0 | 8.70 | Haddad et al., 1999 |

| M2 | Rat Heart | [3H]-NMS | 1.889 | 8.72 | Wall et al. |

| M2 | Rat Heart | [3H]-NMS | 3.6 | 8.44 | Haddad et al., 1999 |

| M3 | Rat Salivary Glands | [3H]-NMS | 1.686 | 8.77 | Wall et al. |

| M3 | Rat Salivary Glands | [3H]-NMS | 0.5 | 9.30 | Haddad et al., 1999 |

Note: There is some discrepancy in the literature regarding the selectivity of glycopyrronium. While some studies suggest no significant selectivity between M1, M2, and M3 receptors[4][5], others indicate a slightly higher affinity for M3 and M1 receptors over M2 receptors.[6] Data for M4 and M5 receptors are not consistently reported in direct competitive binding assays with glycopyrronium. A comprehensive profile from DrugBank suggests an affinity order of M1 > M3 > M2/M4 > M5, though specific Ki values are not provided.[3]

Functional Antagonism Potency

The functional potency of glycopyrronium as a muscarinic antagonist is determined by its ability to inhibit the physiological response to a muscarinic agonist in isolated tissues or cells. This is often expressed as the IC50 (half-maximal inhibitory concentration) or the pA2/pKB value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

| Receptor Subtype | Tissue/Cell Preparation | Agonist | Potency Value | Reference |

| M1 (presumed) | Rabbit Vas Deferens | McN-A-343 | pKB > 11 | Fuder & Meincke, 1993[7] |

| M2 | Paced Rat Left Atria | Methacholine | pA2 = 9.09 | Fuder & Meincke, 1993[7] |

| M3 | Guinea Pig Ileum | Methacholine | pKB = 10.31 | Fuder & Meincke, 1993[7] |

Note: The high pKB value at the presumed M1 receptor in the rabbit vas deferens suggests a very high potency. The data also indicates a higher functional potency at M3 receptors compared to M2 receptors.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound on the primary signaling pathways of muscarinic receptors.

Caption: Glycopyrronium's antagonism of Gq/11-coupled muscarinic receptors.

Caption: Glycopyrronium's antagonism of Gi/o-coupled muscarinic receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS)).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and a range of concentrations of this compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (for M2/M4 Receptors)

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

-

Cells expressing the M2 or M4 muscarinic receptor subtype.

-

Muscarinic agonist (e.g., carbachol).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of the muscarinic agonist and forskolin to the wells.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for the antagonism of the agonist effect.

Functional Assay: Intracellular Calcium Mobilization (for M1/M3/M5 Receptors)

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing the M1, M3, or M5 muscarinic receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Injection and Measurement: Place the plate in a fluorescence plate reader. Inject a fixed concentration of the muscarinic agonist into each well and immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the IC50 value for the antagonism of the agonist-induced calcium mobilization.

Conclusion

This compound is a potent competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action involves the blockade of both Gq/11 and Gi/o-coupled signaling pathways, thereby inhibiting acetylcholine-mediated physiological responses. While exhibiting high affinity for M1, M2, and M3 receptor subtypes, there is evidence to suggest a functional preference for M1 and M3 receptors over M2 receptors. This technical guide provides the foundational data and methodologies for further research and development of muscarinic receptor-targeted therapeutics.

References

- 1. Limited Systemic Exposure with Topical this compound in Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Glycopyrronium Tosylate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of glycopyrronium (B1196793) tosylate, an active pharmaceutical ingredient (API) of significant interest. The information presented herein is intended to support research and development activities by providing key data and experimental methodologies.

Chemical and Physical Properties

Glycopyrronium tosylate is the tosylate salt of glycopyrronium, a quaternary ammonium (B1175870) muscarinic antagonist.[] Its chemical structure consists of the glycopyrronium cation and the tosylate anion. The following tables summarize the key chemical identifiers and physicochemical properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate[] |

| Synonyms | Glycopyrronium tosilate hydrate, Qbrexza, Rapifort[2] |

| CAS Number | 1624259-25-1 (monohydrate)[] |

| Molecular Formula | C₂₆H₃₇NO₇S[3] |

| Molecular Weight | 507.6 g/mol [3] |

| InChI Key | UOWOLENSDISMPG-FFUVTKDNSA-M[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method |

| Melting Point | Data not available for the tosylate salt. The related bromide salt has a melting point of 193.2-194.5°C.[4] One study involved heating this compound to 143-149°C to induce a polymorphic change.[4] | Capillary Melting Point Method |

| pKa | Data not available. | Potentiometric Titration |

| LogP (Octanol/Water) | Data not available. | Shake Flask or HPLC Method |

| Solubility | Soluble in DMSO.[] The solubility of the active moiety, glycopyrrolate, in PBS (pH 7.2) is approximately 10 mg/mL, and in organic solvents like ethanol (B145695) and DMSO, it is approximately 30 mg/mL.[5] | Equilibrium Solubility Assay |

| Appearance | Powder[] | Visual Inspection |

| Crystal Structure | Exists in various crystalline forms, including polymorphs and a monohydrate.[6] Form C has been identified.[4] | X-ray Powder Diffraction (XRPD) |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices.[7][8]

Melting Point Determination (Capillary Method)

The melting point of a substance is a critical indicator of its purity.[9][10]

Methodology:

-

Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[11]

-

Apparatus: A calibrated melting point apparatus with a heating block and a visual or automated detection system is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a constant rate (e.g., 1-2°C per minute) near the expected melting point.[12]

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.[11]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically water or a co-solvent system, at a known concentration (e.g., 1 mM).[13]

-

Apparatus: A calibrated potentiometer with a pH electrode is used.[13]

-

Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[13]

LogP Determination (Shake Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution.[14]

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Procedure: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed thoroughly in a separatory funnel and allowed to equilibrate.[15]

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[15][16]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Solubility Determination (Equilibrium Solubility Assay)

Solubility is a critical parameter for drug formulation and bioavailability.[17]

Methodology:

-

Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at different pH values).[18][19]

-

Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[18]

-

Sample Processing: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined by a validated analytical method, such as HPLC or UV-Vis spectroscopy.[17]

Crystal Structure Analysis (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying the crystalline form of a solid material.

Methodology:

-

Sample Preparation: A small amount of the powdered this compound is placed on a sample holder.

-

Instrumentation: An X-ray diffractometer is used to irradiate the sample with monochromatic X-rays.

-

Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for the specific crystalline form of this compound.

Mechanism of Action and Signaling Pathway

Glycopyrronium is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[20] In the context of its use for hyperhidrosis, it acts on the M3 subtype of muscarinic receptors located on eccrine sweat glands.[21][22] By blocking the binding of acetylcholine to these receptors, glycopyrronium inhibits the downstream signaling cascade that leads to sweat production.[23][24]

References

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C26H37NO7S | CID 121225724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. US20130211101A1 - Crystalline Glycopyrrolate Tosylate - Google Patents [patents.google.com]

- 7. labinsights.nl [labinsights.nl]

- 8. pharmainventor.com [pharmainventor.com]

- 9. scribd.com [scribd.com]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. acdlabs.com [acdlabs.com]

- 15. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. agilent.com [agilent.com]

- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. who.int [who.int]

- 20. skintherapyletter.com [skintherapyletter.com]

- 21. Development of muscarinic receptors and regulation of secretory responsiveness in rodent sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of muscarinic receptor subtype of rat eccrine sweat gland by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The role of acetylcholine in regulating secretory responsiveness in rat sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Glycopyrronium Tosylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glycopyrronium (B1196793) tosylate in various organic solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, synthesis, purification, and the development of analytical methods. This document collates available quantitative and qualitative data, details common experimental protocols for solubility determination, and presents logical workflows to aid in laboratory practice.

Introduction to Glycopyrronium Tosylate

This compound is the tosylate salt of glycopyrronium, a quaternary ammonium (B1175870) anticholinergic agent. It is a muscarinic receptor antagonist used primarily in the topical treatment of conditions such as primary axillary hyperhidrosis. The physicochemical properties of this compound, particularly its solubility, are fundamental to its efficacy and formulation. The tosylate salt form offers specific solubility characteristics that can be leveraged in drug development.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability and the choice of solvent systems for formulation, crystallization, and analytical testing. This compound is generally characterized as being soluble in polar solvents like water and alcohols, and insoluble in non-polar organic solvents.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that publicly available, comprehensive solubility screening data is limited. The data presented here is compiled from various sources, and conditions such as temperature are noted where available.

| Solvent | Temperature | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Ambient | 45 mg/mL (88.65 mM) | [2] |

| Acetone | ~50 °C | 27 mg/mL | [3] |

| Ethyl Acetate / DMF (87/13 v/v) | ~55 °C | 24 mg/mL | [3] |

| Acetonitrile (B52724) / Water (50/50 v/v) | Ambient | Soluble (specific value not provided) | [3] |

Comparative Solubility Data of Glycopyrrolate (B1671915)

For comparative purposes, the solubility of the related compound glycopyrrolate (as the bromide salt) is presented below. This can provide an indication of the types of solvents in which this compound may also be soluble.

| Solvent | Temperature | Solubility | Source(s) |

| Water | Ambient | 89.5 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Ambient | 65.0 mg/mL | [4] |

| Ethanol | Ambient | 44.5 mg/mL | [4] |

| Dimethylformamide (DMF) | Ambient | 30.0 mg/mL | [4] |

| Ethanol/Water (50:50 to 70:30) | 5 °C | up to 21% w/w | [5] |

| PBS (pH 7.2) | Ambient | 10.0 mg/mL | [6] |

Qualitative Solubility Information

Water-Miscible Organic Solvents:

-

Acetaldehyde

-

Acetic acid

-

Acetonitrile

-

1,2-Butanediol

-

1,3-Butanediol

-

1,4-Butanediol

-

2-Butoxyethanol

-

Butyric acid

-

Diethanolamine

-

Diethylenetriamine

-

Dimethoxyethane

-

1,4-Dioxane

-

Ethanol

-

Ethylamine

-

Ethylene glycol

-

Formic acid

-

Furfuryl alcohol

-

Glycerol

-

Methyl diethanolamine

-

Methyl isocyanide

-

1-Propanol

-

1,3-Propanediol

-

1,5-Pentanediol

-

2-Propanol

-

Propanoic acid

-

Propylene glycol

-

Pyridine

-

Tetrahydrofuran

-

Triethylene glycol[7]

Water-Immiscible Organic Solvents:

-

Benzene

-

n-Butanol

-

Carbon tetrachloride

-

Chloroform

-

Cyclohexane

-

Ethylene chloride

-

Heptane

-

Hexane

-

Pentane

-

Toluene

-

Trichloroethylene

-

Xylene[8]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common and reliable method for determining equilibrium solubility is the saturation shake-flask method .

Saturation Shake-Flask Method

This method involves adding an excess amount of the solid compound (this compound) to the solvent of interest in a flask. The flask is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

Detailed Methodology:

-

Preparation: An excess of crystalline this compound is added to a known volume of the selected organic solvent in a sealed flask. The use of a calibrated flask is recommended for accuracy.

-

Equilibration: The flask is placed in a constant temperature shaker bath. The temperature should be controlled to the desired experimental condition (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. It is crucial to visually confirm that excess solid remains, indicating that the solution is saturated.

-

Sample Collection and Preparation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove all undissolved solid particles.

-

Analysis: The concentration of this compound in the clear, filtered supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

-

Data Reporting: The solubility is reported in units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for accurately determining the concentration of this compound in the saturated solvent, as it can also detect any degradation products.

General HPLC Parameters:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier like methanol or acetonitrile is commonly used. Ion-pair reagents such as tetra-butyl ammonium hydrogen sulfate (B86663) may be added to the mobile phase to improve peak shape and retention for the quaternary ammonium compound.

-

Detection: UV detection at a suitable wavelength (e.g., around 220 nm).

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental determination of solubility and the synthesis process where solvent selection is critical.

Caption: Workflow for determining this compound solubility.

Caption: Role of solvents in this compound production.

Conclusion

The solubility of this compound is a key parameter for its development as a pharmaceutical product. While it is known to be soluble in polar solvents such as DMSO and alcohols, and insoluble in non-polar solvents, there is a notable lack of comprehensive, publicly available quantitative data across a wide range of organic solvents at standard conditions. The data presented in this guide, compiled from various scientific and patent literature, provides a foundational understanding for researchers and formulation scientists. The standardized experimental protocol for solubility determination, the shake-flask method coupled with HPLC analysis, is detailed to facilitate further investigation in this area. Future work should focus on systematic solubility screening to build a more complete and predictive solubility profile for this important pharmaceutical compound.

References

- 1. Buy this compound (EVT-10950943) | 1624259-25-1 [evitachem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. medkoo.com [medkoo.com]

- 5. US8618160B2 - Topical glycopyrrolate formulations - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. US20160052879A1 - Process for production of this compound - Google Patents [patents.google.com]

- 8. PROCESS FOR PRODUCTION OF this compound | TREA [trea.com]

Long-Term Stability of Glycopyrronium Tosylate Solutions: A Technical Guide

This technical guide provides a comprehensive overview of the long-term stability of glycopyrronium (B1196793) tosylate solutions, intended for researchers, scientists, and drug development professionals. The document summarizes key stability data, details experimental protocols for stability-indicating analyses, and outlines the primary degradation pathways.

Introduction to Glycopyrronium Tosylate Stability

This compound is the active pharmaceutical ingredient in Qbrexza®, a topical anticholinergic agent used for the treatment of primary axillary hyperhidrosis. Ensuring the stability of this compound in solution is critical for maintaining its therapeutic efficacy and safety. The stability of glycopyrrolate (B1671915), the active moiety, is highly dependent on pH, with ester hydrolysis being the primary degradation pathway. The drug is most stable in acidic conditions (pH 2 to 3) and becomes increasingly unstable as the pH rises above 6.0.[1]

Formulation strategies to ensure stability often involve the use of buffering agents, such as citric acid and sodium citrate, to maintain an optimal pH.[2] For instance, a target pH of 4.5 has been shown to provide acceptable drug stability in topical formulations.[2]

Long-Term and Accelerated Stability Studies

Regulatory filings for this compound topical solution (Qbrexza®, 2.4%) included long-term stability data for up to 18 months and accelerated stability data for 6 months. This data was deemed sufficient to support a 24-month expiration dating period when stored at controlled room temperature.[3]

A study on a 0.5 mg/mL glycopyrrolate oral solution evaluated its stability over 210 days under various storage conditions. The results indicated that the solution is stable for at least 7 months when stored at room temperature or 4°C in either glass or polyethylene (B3416737) terephthalate (B1205515) (PET) containers.[4] However, degradation beyond acceptable limits was observed in glass containers at 45°C after two months.[4]

Table 1: Summary of Long-Term Stability Data for a 0.5 mg/mL Glycopyrrolate Oral Solution

| Storage Condition | Container | Duration (days) | Glycopyrrolate Concentration (% of initial) |

| 4°C | Glass | 210 | Stable (within 100 ± 10%) |

| 4°C | PET | 210 | Stable (within 100 ± 10%) |

| Room Temperature | Glass | 210 | Stable (within 100 ± 10%) |

| Room Temperature | PET | 210 | Stable (within 100 ± 10%) |

| 45°C | Glass | > 60 | Unstable |

| 45°C | PET | 210 | Stable (within 100 ± 10%) |

Data synthesized from studies on glycopyrrolate oral solutions.[4]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Glycopyrronium salts have been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, in accordance with ICH guidelines.[1][5][6]

Table 2: Summary of Forced Degradation Studies on Glycopyrrolate

| Stress Condition | Reagents and Conditions | Observed Degradation (%) |

| Acid Hydrolysis | 0.1M HCl, reflux at 60°C for 6 hours | 3.5% |

| Base Hydrolysis | 0.1M NaOH, reflux at 60°C for 6 hours | 3.1% |

| Oxidation | 10% H₂O₂, reflux at 60°C for 6 hours | 1.188% |

| Thermal Degradation | 70°C for 24 hours | 0.349% |

| Photolytic Degradation | UV light for 24 hours | 0.336% |

Data from a study on a combined injection formulation of Glycopyrrolate and Neostigmine.[6]

Degradation Pathways and Products

The primary degradation pathway for glycopyrronium under hydrolytic stress is the cleavage of the ester bond. This results in the formation of two main transformation products (TPs).[1]

One of the identified degradation products is α-cyclopentylmandelic acid.[2] Studies on glycopyrronium bromide under acid and base hydrolysis have identified two primary transformation products, which were structurally characterized using LC-MS/MS and NMR.[1]

Figure 1: Simplified degradation pathway of the glycopyrronium ion via hydrolysis.

Experimental Protocols

The development and validation of stability-indicating analytical methods are crucial for accurately assessing the stability of this compound solutions. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed techniques.[5][6][7][8]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies as per ICH guidelines.

Figure 2: General workflow for forced degradation studies.

Protocol for Stability-Indicating UPLC Method

This section outlines a typical protocol for a stability-indicating UPLC method for the simultaneous estimation of glycopyrrolate and preservatives in a liquid oral formulation.[8]

Instrumentation:

-

UPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.05% trifluoroacetic acid in 90:10 (v/v) water:acetonitrile.

-

Mobile Phase B: 0.05% trifluoroacetic acid in 10:90 (v/v) water:acetonitrile.

-

Gradient Program: A gradient program is typically used to ensure the separation of the active ingredient from its degradation products and any preservatives.

-

Flow Rate: 0.25 mL/minute.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Detection Wavelength: 222 nm.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Conclusion

The long-term stability of this compound solutions is achievable through careful formulation design, primarily by maintaining an acidic pH to prevent ester hydrolysis. Forced degradation studies have identified the primary degradation pathways and products, enabling the development of robust, stability-indicating analytical methods. The data summarized in this guide underscores the importance of controlled storage conditions and appropriate formulation to ensure the quality, safety, and efficacy of this compound solutions throughout their shelf life.

References

- 1. publications.ashp.org [publications.ashp.org]

- 2. Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 44-Week Open-Label Study Evaluating Safety and Efficacy of Topical this compound in Patients with Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long‐term efficacy and safety of topical this compound for the treatment of primary axillary hyperhidrosis: Post hoc pediatric subgroup analysis from a 44‐week open‐label extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sweathelp.org [sweathelp.org]

- 7. researchgate.net [researchgate.net]

- 8. Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Glycopyrronium Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrronium (B1196793) tosylate, the tosylate salt of the quaternary ammonium (B1175870) compound glycopyrronium, is an anticholinergic agent utilized in the treatment of conditions such as primary axillary hyperhidrosis.[1][2][3] The stability of the active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the degradation pathways of glycopyrronium tosylate, focusing on the byproducts formed under various stress conditions. The information presented is compiled from forced degradation studies, which are essential for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[4] While much of the detailed research has been conducted on the closely related glycopyrronium bromide, the degradation pathways of the glycopyrronium cation are expected to be analogous.

Core Degradation Pathways

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, have identified hydrolysis as the principal degradation pathway for the glycopyrronium moiety.[5][6] The molecule is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for glycopyrronium, occurring under both acidic and alkaline conditions.[5][6] The primary site of hydrolytic cleavage is the ester linkage, resulting in the formation of two main degradation products.[7]

-

Acidic Hydrolysis: In the presence of acid, the ester bond of glycopyrronium is hydrolyzed.

-

Alkaline Hydrolysis: Alkaline conditions also promote the cleavage of the ester bond, often at a faster rate than acidic conditions.

The two primary byproducts resulting from hydrolytic degradation have been identified and structurally characterized.[5][6]

Oxidative Degradation

Glycopyrronium also undergoes degradation under oxidative stress, although generally to a lesser extent than hydrolysis. The specific byproducts of oxidation have not been as extensively characterized in the public literature as the hydrolytic products.

Thermal and Photolytic Degradation

Exposure to elevated temperatures and light can also induce degradation of glycopyrronium. However, studies have shown that the molecule is relatively more stable under these conditions compared to hydrolytic stress.[8]

Key Degradation Byproducts

The primary degradation byproducts of glycopyrronium result from the hydrolysis of its ester bond. These have been identified as:

-

2-cyclopentyl-2-hydroxy-2-phenylacetic acid (Byproduct 1)

-

1,1-dimethyl-3-hydroxypyrrolidinium (Byproduct 2)

The structures of these byproducts have been confirmed using techniques such as ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies on glycopyrrolate (B1671915), the active moiety in this compound. These studies provide insights into the extent of degradation under various stress conditions.

Table 1: Percentage Degradation of Glycopyrrolate under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Room Temperature | 3.5% | [8] |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Room Temperature | 3.1% | [8] |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | 1.188% | [8] |

| Thermal Degradation | Heat | 24 hours | 70°C | 0.349% | [8] |

| Photolytic Degradation | UV Light | 24 hours | Room Temperature | 0.336% | [8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for forced degradation studies of glycopyrronium.

General Forced Degradation Procedure

Forced degradation studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[4] A stock solution of glycopyrrolate is prepared and subjected to various stress conditions.

1. Acid Degradation:

-

A sample of glycopyrrolate is treated with 1N HCl.

-

The mixture is left for a specified period (e.g., 15 minutes).

-

The solution is then neutralized with an equivalent amount of 1N NaOH and diluted with a suitable diluent before analysis by UPLC.

2. Alkali Degradation:

-

A sample of glycopyrrolate is treated with 1N NaOH.

-

The mixture is left for a specified period (e.g., 15 minutes).

-

The solution is then neutralized with an equivalent amount of 1N HCl and diluted before UPLC analysis.

3. Peroxide (Oxidative) Degradation:

-

A sample of glycopyrrolate is treated with a solution of hydrogen peroxide (e.g., 10% H₂O₂).

-

The mixture is kept for a defined duration (e.g., 15 minutes) before dilution and analysis.

4. Thermal Degradation:

-

A solid sample of glycopyrrolate is exposed to a high temperature (e.g., 105°C) for a set time (e.g., 6 hours).

-

The exposed sample is then dissolved and diluted for analysis.

5. Photolytic Degradation:

-

A solid sample of glycopyrrolate is placed in a photostability chamber and exposed to UV light for a specific duration (e.g., 3 hours).

-

The exposed sample is subsequently dissolved and diluted for analysis.

Analytical Methodology: UPLC

A common analytical technique for separating and quantifying glycopyrrolate and its degradation products is Ultra-Performance Liquid Chromatography (UPLC).

-

Column: A C18 column is frequently used for separation.[5][9]

-

Mobile Phase: The mobile phase composition is optimized to achieve good separation. A typical mobile phase might consist of a buffer (e.g., orthophosphoric acid buffer) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode.[8][9]

-

Detection: A photodiode array (PDA) detector is commonly used for detection at a specific wavelength (e.g., 255 nm).[8]

Visualizations

Glycopyrronium Hydrolysis Pathway

References

- 1. skintherapyletter.com [skintherapyletter.com]

- 2. Topical this compound for the treatment of primary axillary hyperhidrosis: Results from the ATMOS-1 and ATMOS-2 phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Qbrexza) for Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. rjptonline.org [rjptonline.org]

- 9. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]

In Vitro Anticholinergic Profile of Glycopyrronium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticholinergic activity of glycopyrronium (B1196793), the active moiety in glycopyrronium tosylate. By competitively inhibiting muscarinic acetylcholine (B1216132) receptors, glycopyrronium effectively blocks cholinergic signaling. This document synthesizes key quantitative data on its receptor binding affinity and functional antagonism, details the experimental protocols used for these characterizations, and visualizes the underlying cellular mechanisms and experimental workflows.

Mechanism of Action: Muscarinic Receptor Antagonism

Glycopyrronium exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors are integral to cholinergic signaling and are classified into five subtypes (M1-M5) with distinct signaling pathways. The M1, M3, and M5 subtypes primarily couple through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4] Conversely, the M2 and M4 subtypes couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Glycopyrronium's blockade of these receptors, particularly M3 receptors on sweat glands, forms the basis of its therapeutic effect in conditions like primary axillary hyperhidrosis.[3][5]

Caption: Glycopyrronium's antagonistic action on muscarinic receptor signaling pathways.

Quantitative In Vitro Pharmacology

The anticholinergic activity of glycopyrronium has been quantified through various in vitro assays. The data presented below is for the active glycopyrronium moiety (referred to as glycopyrrolate (B1671915) or glycopyrronium in the cited literature) and is considered representative of this compound's activity.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of glycopyrronium for different muscarinic receptor subtypes. These experiments measure the concentration of glycopyrronium required to displace a specific radiolabeled ligand from the receptor, yielding an inhibition constant (Ki) which is an inverse measure of binding affinity.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Glycopyrronium

| Receptor Subtype | Tissue/Cell Source | Radioligand | Ki (nM) | Reference(s) |

|---|---|---|---|---|

| M1 | Rat Cerebral Cortex | [³H]-Telenzepine | ~1.5 - 3.5* | [6] |

| M2 | Rat Heart | [³H]-NMS | 1.89 | [7] |

| M3 | Rat Salivary Gland | [³H]-NMS | 1.69 | [7] |

| M1-M3 Mix | Human Airway Smooth Muscle | [³H]-NMS | 0.5 - 3.6 | [6] |

*Note: Calculated from a reported 3-5 fold lower affinity for M1/M2 compared to M3, based on data in the reference.[6]

Studies indicate that glycopyrronium binds with high affinity to muscarinic receptors in the low nanomolar range. While some studies suggest a slight selectivity for the M3 subtype over M1 and M2, others report no significant selectivity between M2 and M3 receptors.[6][7]

Functional Antagonism

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.

Table 2: Functional Antagonist Potency (pA2/pKB) of Glycopyrronium

| Receptor Subtype | Assay Type | Agonist | pA2 / pKB Value | Reference(s) |

|---|---|---|---|---|

| M1/M3 | Functional Affinity (Schild Analysis) | - | 10.31 - 11.0 | [6] |

| M2 | Functional Affinity (Schild Analysis) | Carbachol | 8.16 | [8] |

| M2 | Functional Affinity (Schild Analysis) | Acetylcholine | 8.39 |[8] |

Functional assays demonstrate that glycopyrronium is a potent antagonist, with evidence suggesting greater functional antagonism at M1 and M3 receptors compared to M2 receptors.[6][8]

Key Experimental Protocols

The following sections detail the methodologies for the primary in vitro assays used to characterize the anticholinergic activity of glycopyrronium.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors expressed in cell membranes.

3.1.1 Materials and Reagents

-

Cell Membranes: Prepared from tissues (e.g., rat heart, salivary gland) or cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype.[3]

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.[7][9]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[3]

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as 1 µM atropine.[3]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester for separating bound from free radioligand.[9][10]

-

Detection: Liquid scintillation counter.[9]

3.1.2 Procedure

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in a suitable buffer.[10]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., 0.3 nM [³H]-NMS), and varying concentrations of the unlabeled test compound (glycopyrronium).[6]

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[9][10]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[9]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Caption: General workflow for a competitive radioligand binding assay.

Calcium Flux Functional Assay

This cell-based functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).

3.2.1 Materials and Reagents

-

Cells: A mammalian cell line (e.g., CHO-K1, HEK293) stably expressing the M1, M3, or M5 receptor subtype.[1][3]

-

Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.[1]

-

Calcium-sensitive Dye: A cell-permeable fluorescent dye such as Fluo-8 AM or Indo-1.[1][5]

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1]

-

Muscarinic Agonist: e.g., Carbachol or Acetylcholine.

-

Fluorescence Plate Reader: An instrument capable of kinetic reading with automated liquid handling for compound addition.[1]

3.2.2 Procedure

-

Cell Plating: Seed the cells into the microplates and incubate overnight to allow for attachment.[1]

-

Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes to allow the dye to enter the cells.[3][5]

-

Antagonist Addition: Wash the cells with assay buffer. Add varying concentrations of the test compound (glycopyrronium) and incubate for a predetermined time (e.g., 15-30 minutes).[3]

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into each well. Immediately begin recording the fluorescence intensity over time.[3]

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of the maximal agonist response against the logarithm of the antagonist concentration to determine the IC50 value. For competitive antagonists, the pA2 value can be calculated using the Schild equation.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. bu.edu [bu.edu]

- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Quaternary Ammonium Structure of Glycopyrronium Tosylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrronium (B1196793) tosylate is a potent anticholinergic agent whose efficacy and safety profile are intrinsically linked to its core chemical feature: a quaternary ammonium (B1175870) structure. This permanent positive charge confers specific physicochemical properties that dictate its mechanism of action, pharmacokinetic profile, and clinical applications, most notably in the treatment of primary axillary hyperhidrosis. This technical guide provides a detailed investigation into this structure, covering its synthesis, analytical characterization, and the profound implications it has for the drug's function as a peripherally acting muscarinic antagonist.

The Quaternary Ammonium Core of Glycopyrronium

Glycopyrronium is a synthetic quaternary ammonium compound.[1][2] The core structure consists of a pyrrolidinium (B1226570) ring where the nitrogen atom is bonded to four carbon atoms—two within the ring and two from methyl groups. This arrangement results in a permanent, delocalized positive charge on the nitrogen atom, making the glycopyrronium moiety a cation.[3] This cationic nature is the cornerstone of its pharmacological activity and is balanced by an anionic counter-ion, in this case, tosylate (4-methylbenzenesulfonate).[4]

The IUPAC Name for the active moiety is [(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate.[4] The tosylate salt is a specific formulation approved for topical use.[1][5] The quaternary structure is critical as it limits the molecule's ability to cross lipid membranes, such as the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects that are common with tertiary amine anticholinergics.[2][6][7]

Physicochemical Properties

The permanent charge and ionic nature of glycopyrronium tosylate dictate its physical and chemical properties. A summary of key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₇NO₇S | PubChem[4] |

| Molecular Weight | 507.6 g/mol | PubChem[4] |

| Exact Mass | 507.22907369 Da | PubChem[4] |

| Topological Polar Surface Area | 113 Ų | PubChem[4] |

| CAS Number | 1624259-25-1 | AOBIOUS[8] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC--INVALID-LINK--OC(=O)--INVALID-LINK--(C3=CC=CC=C3)O)C.O | PubChem[4] |

Synthesis and Structural Confirmation

The synthesis of this compound is designed to create and preserve the crucial quaternary ammonium center. Several synthetic routes have been developed, with a common modern approach involving the direct N-methylation of a tertiary amine precursor.

Experimental Protocol: Synthesis via Methyl Tosylate Alkylation

A prevalent and industrially scalable method involves the direct alkylation of the glycopyrrolate (B1671915) base using methyl tosylate.[9][10] This process efficiently forms the quaternary ammonium cation and introduces the tosylate counter-ion in a single step.

-

Reactant Preparation : The glycopyrrolate base (3-[(cyclopentylhydroxyphenylacetyl)oxy]-1-methylpyrrolidine) is dissolved in an appropriate aprotic solvent (e.g., acetone, acetonitrile).

-

Quaternization Reaction : A stoichiometric equivalent of methyl tosylate is added to the solution. The mixture is stirred at a controlled temperature, typically ranging from 20°C to 26°C, for a period of 12 to 24 hours to ensure complete reaction.[10]

-

Nucleophilic Attack : The lone pair of electrons on the tertiary nitrogen of the glycopyrrolate base acts as a nucleophile, attacking the electrophilic methyl group of methyl tosylate. This Sₙ2 reaction forms a new carbon-nitrogen bond.

-

Isolation and Purification : Upon reaction completion, the product, this compound, often precipitates out of the solution. The solid is isolated by vacuum filtration.[11]

-

Washing and Drying : The isolated product is washed with a cold solvent to remove unreacted starting materials and byproducts. It is then dried under a vacuum at a controlled temperature (e.g., 40°C) to yield the final, purified this compound.[11]

Experimental Protocols: Structural Analysis

Confirming the quaternary ammonium structure and overall molecular integrity requires a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Objective : To confirm the connectivity of atoms and the presence of the key functional groups, particularly the N-methyl groups of the quaternary ammonium center.

-

Protocol : A sample (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer. The chemical shifts (δ) of the two N-methyl groups would appear as distinct singlets in the ¹H NMR spectrum, typically in the range of 3.0-3.5 ppm, providing definitive evidence of the quaternary nitrogen. The surrounding protons on the pyrrolidinium ring would also show characteristic shifts.

-

-

Mass Spectrometry (MS) :

-

Objective : To determine the mass-to-charge ratio (m/z) of the glycopyrronium cation, confirming its molecular weight.

-

Protocol : A dilute solution of the sample is analyzed using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode. The resulting spectrum is expected to show a prominent peak corresponding to the glycopyrronium cation [C₁₉H₂₈NO₃]⁺ at an m/z of approximately 318.43, confirming the mass of the quaternary ammonium structure.

-

-

X-Ray Crystallography / X-Ray Powder Diffraction (XRPD) :

-

Objective : To determine the three-dimensional arrangement of atoms in the solid state and characterize the crystalline form.[12]

-

Protocol : For XRPD, a finely powdered sample is uniformly packed into a sample holder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles (e.g., 3° to 40°). The resulting diffractogram, with its characteristic peaks at specific 2θ values, serves as a fingerprint for a particular crystalline form or polymorph of this compound.[13][14] For single-crystal X-ray diffraction, a suitable single crystal is grown and analyzed to determine precise bond lengths and angles, offering unambiguous confirmation of the quaternary ammonium geometry.

-

Mechanism of Action: The Role of the Quaternary Structure

This compound functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[2][15] Its therapeutic effect in hyperhidrosis is achieved by blocking M3 muscarinic receptors on eccrine sweat glands, which inhibits cholinergic nerve stimulation and subsequent sweat production.[2][[“]][[“]]

The quaternary ammonium structure is paramount to this mechanism for two key reasons:

-

Receptor Binding : The permanent positive charge on the glycopyrronium cation is believed to interact with a negatively charged aspartate residue in the binding pocket of the muscarinic receptor, contributing to its high binding affinity.

-

Peripheral Selectivity : As a charged, hydrophilic molecule, glycopyrronium has very low lipid solubility. This property significantly hinders its ability to cross the blood-brain barrier.[6][7] Consequently, its action is largely restricted to peripheral tissues, which minimizes the risk of CNS side effects (e.g., confusion, drowsiness) often associated with tertiary amine antimuscarinics like atropine.[2]

This targeted peripheral action is a critical design feature for a topically applied drug intended for a localized condition like axillary hyperhidrosis.

Conclusion

The quaternary ammonium structure of this compound is not merely a chemical classification but the defining feature that governs its entire therapeutic profile. This permanent cationic center is directly responsible for its high-affinity binding to peripheral muscarinic receptors and, crucially, for its limited systemic exposure and inability to penetrate the central nervous system. The synthesis and analytical verification of this structure are therefore critical steps in the development and quality control of this important therapeutic agent. For drug development professionals, understanding this structure-activity relationship is key to appreciating the rational design behind this compound as a safe and effective treatment for primary axillary hyperhidrosis.

References

- 1. What is Glycopyrronium Tosilate Hydrate used for? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C26H37NO7S | CID 121225724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Glycopyrronium Tosilate Hydrate? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. aobious.com [aobious.com]

- 9. Buy this compound (EVT-10950943) | 1624259-25-1 [evitachem.com]

- 10. US20160052879A1 - Process for production of this compound - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. researchgate.net [researchgate.net]

- 13. US20130211101A1 - Crystalline Glycopyrrolate Tosylate - Google Patents [patents.google.com]

- 14. WO2017212273A1 - Crystalline pharmaceutical co-crystals of glycopyrronium bromide with lactose - Google Patents [patents.google.com]

- 15. Topical this compound in Primary Axillary Hyperhidrosis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. consensus.app [consensus.app]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of Glycopyrronium Tosylate

Introduction

Glycopyrronium (B1196793) tosylate is an anticholinergic agent used for various therapeutic applications, including the treatment of primary axillary hyperhidrosis. As with any pharmaceutical product, ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API) is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the quality control of drug substances and finished products.

This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of glycopyrronium tosylate. The method utilizes an ion-pairing agent to achieve excellent peak shape and retention for the quaternary ammonium (B1175870) structure of glycopyrronium. The protocol has been developed to separate glycopyrronium from potential degradation products and is suitable for routine quality control and stability testing. The validation of the method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Methodology

The analytical method was developed based on a review of existing literature for glycopyrronium analysis, which frequently employs ion-pair chromatography on C18 columns with acidic mobile phases.[2][3][4] Parameters such as mobile phase composition, pH, ion-pairing agent concentration, and column temperature were optimized to achieve the desired separation and peak characteristics.

Instrumentation A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing are performed using a suitable chromatography data system (CDS).

Chromatographic Conditions The optimized chromatographic conditions for the analysis of this compound are summarized in the table below.

| Parameter | Condition |

| Column | Base-deactivated C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Potassium Phosphate Monobasic with 10 mM Sodium 1-Decanesulfonate, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 222 nm[1][5] |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Reagents and Materials

-

This compound Reference Standard

-

Potassium Phosphate Monobasic (KH₂PO₄), HPLC Grade

-

Sodium 1-Decanesulfonate, HPLC Grade

-

Phosphoric Acid (H₃PO₄), ACS Grade

-

Acetonitrile, HPLC Grade

-

Water, HPLC Grade or Milli-Q

Solution Preparation

-

Diluent: Mobile Phase (60:40 v/v mixture of Mobile Phase A and B)

-

Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Working Solution (50 µg/mL): Prepare the sample solution by accurately weighing the material to obtain a final concentration of approximately 50 µg/mL of this compound after dissolving and diluting with the diluent.

Experimental Protocols

Protocol 1: System Suitability Test

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Make five replicate injections of the Standard Working Solution (50 µg/mL).

-

Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria:

| Parameter | Acceptance Limit |

|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (%RSD) for Peak Area | ≤ 2.0% |

Protocol 2: Method Validation

1. Specificity (Forced Degradation) Objective: To demonstrate that the method is stability-indicating by showing that the peak for glycopyrronium is free from interference from degradation products.

Procedure:

-

Prepare solutions of this compound at approximately 50 µg/mL.

-

Expose the solutions to the following stress conditions:[1][4]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

-

-

Neutralize the acid and base-stressed samples before injection.

-

Inject the unstressed and stressed samples into the HPLC system.

-

Evaluate the chromatograms for the separation of the main glycopyrronium peak from any degradation peaks. Use a PDA detector to assess peak purity.

Acceptance Criteria: The method is considered stability-indicating if the glycopyrronium peak is well-resolved from all degradation product peaks (Resolution > 2.0) and the peak purity angle is less than the peak purity threshold.

2. Linearity Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.

Procedure:

-

Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from 10 µg/mL to 80 µg/mL (e.g., 10, 25, 50, 65, 80 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

| Parameter | Acceptance Limit |

|---|---|

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Should be close to zero |

3. Accuracy (Recovery) Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

-

Prepare a sample matrix (placebo) and spike it with the this compound API at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration of 50 µg/mL).

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

| Parameter | Acceptance Limit |

|---|---|

| Mean % Recovery | 98.0% to 102.0%[1] |

| %RSD for each level | ≤ 2.0% |

4. Precision Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

-

Repeatability (Intra-day Precision):

-

Prepare six individual samples of this compound at 100% of the working concentration (50 µg/mL).

-

Analyze the samples on the same day, with the same analyst and instrument.

-

Calculate the %RSD of the results.

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the %RSD for the second set of data and perform a statistical comparison of the two data sets.

-

Acceptance Criteria:

| Parameter | Acceptance Limit |

|---|---|

| %RSD for Repeatability | ≤ 2.0% |

| %RSD for Intermediate Precision | ≤ 2.0% |

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Procedure:

-

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the Intercept / Slope)

-

-

Prepare solutions at the calculated LOQ concentration and inject them to verify that the signal is quantifiable with acceptable precision and accuracy.

Acceptance Criteria:

| Parameter | Acceptance Limit |

|---|

| Precision at LOQ (%RSD) | ≤ 10% |

6. Robustness Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Procedure:

-

Vary the following parameters one at a time:

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Column Temperature: ± 2°C (33°C and 37°C).

-

Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

-

Mobile Phase Organic Composition: ± 2% (e.g., 38% and 42% Acetonitrile).

-

-

Inject the standard solution and evaluate the effect on system suitability parameters.

Acceptance Criteria: System suitability parameters must still meet their acceptance criteria. The retention time and peak area should not significantly change.

Data Presentation

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

|---|---|---|---|---|

| 1 | 6.21 | 1254321 | 1.15 | 6540 |

| 2 | 6.22 | 1261234 | 1.14 | 6610 |

| 3 | 6.20 | 1258765 | 1.15 | 6590 |

| 4 | 6.23 | 1249876 | 1.16 | 6480 |

| 5 | 6.21 | 1255543 | 1.14 | 6550 |

| Mean | 6.21 | 1255948 | 1.15 | 6554 |

| %RSD | 0.20% | 0.35% | - | - |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

|---|---|

| 10 | 251098 |

| 25 | 630123 |

| 50 | 1255948 |

| 65 | 1635432 |

| 80 | 2011456 |

| Correlation Coefficient (r²) | 0.9998 |

| Regression Equation | y = 25012x + 890 |

Table 3: Accuracy (Recovery) Results

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |

|---|---|---|---|---|

| 80% (n=3) | 40.0 | 39.7 | 99.3% | 99.4% |

| 100% (n=3) | 50.0 | 50.2 | 100.4% | 100.3% |

| 120% (n=3) | 60.0 | 59.5 | 99.2% | 99.3% |

Table 4: Precision Results

| Study | Sample | Assay Result (% Label Claim) | Mean Assay (%) | %RSD |

|---|---|---|---|---|

| Repeatability | 1-6 | 99.8, 100.5, 99.2, 101.0, 100.1, 99.5 | 100.0 | 0.68% |

| Intermediate Precision | 1-6 | 100.2, 99.6, 100.9, 99.1, 101.2, 100.4 | 100.2 | 0.75% |

Visualizations

Caption: HPLC Method Development and Lifecycle Workflow.

Caption: Relationship between Method Parameters and Quality Attributes.

References

- 1. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

Application Note: A Validated LC-MS/MS Method for the Quantification of Glycopyrronium Tosylate in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of glycopyrronium (B1196793) from glycopyrronium tosylate in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer operating in positive ion mode. This method is highly selective and sensitive, making it suitable for pharmacokinetic and other drug development studies. All quantitative data from validation experiments are summarized for easy reference.

Introduction

This compound is the salt form of glycopyrronium, a quaternary ammonium (B1175870) anticholinergic agent.[1][][3] It is used in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and hyperhidrosis.[][3][4] Accurate quantification of glycopyrronium in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of this compound, which is often present at low concentrations in plasma.[4][5] This document provides a detailed protocol for a validated LC-MS/MS method for glycopyrronium quantification.

Experimental Workflow

The overall experimental workflow for the quantification of glycopyrronium from plasma samples is depicted below.

References

- 1. EP3860589A1 - Process for preparationof glycopyrrolate tosylate - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. An ultrasensitive LC-MS/MS method and application to clinical dose-range finding for glycopyrrolate via an e-Nebulizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Skin Permeation Studies of Glycopyrronium Tosylate Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction